molecular formula C12H8N2O B077824 2-Phenoxynicotinonitrile CAS No. 14178-15-5

2-Phenoxynicotinonitrile

Cat. No. B077824
CAS RN: 14178-15-5
M. Wt: 196.2 g/mol
InChI Key: KMQFYNLYTMIJPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-Phenoxynicotinonitrile often involves copper-catalyzed tandem transformations or base-catalyzed ring transformations. For instance, 2-(Phenylthio)phenols have been synthesized from simple phenols and aromatic halides through copper(I)-catalyzed C-S coupling and C-H functionalization, using dimethyl sulfoxide as the oxidant (Xu et al., 2010). Similarly, the base-catalyzed ring transformation of 2H-pyran-2-ones has been used for the efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles, a process that highlights a method potentially adaptable for synthesizing 2-Phenoxynicotinonitrile derivatives (Farhanullah et al., 2003).

Molecular Structure Analysis

Advanced computational and X-ray diffraction (XRD) techniques have been pivotal in elucidating the molecular structure and electronic properties of compounds similar to 2-Phenoxynicotinonitrile. For example, a study on 2-methoxy-4,6-diphenylnicotinonitrile employed XRD and computational methods to investigate its molecular structure, revealing an orthorhombic crystallization and detailed insights into π–π stacking and H⋯X contacts (Bakheit & Alkahtani, 2023).

Chemical Reactions and Properties

Catalysis plays a crucial role in the chemical transformations and properties of nicotinonitrile derivatives. The cationic palladium(II)-catalyzed addition of arylboronic acids to nitriles, for instance, facilitates the synthesis of aryl ketones and benzofurans from phenoxyacetonitriles, indicating potential pathways for functionalizing 2-Phenoxynicotinonitrile (Zhao & Lu, 2006).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including 2-Phenoxynicotinonitrile, can be inferred from spectroscopic investigations and quantum chemical computational studies. Such analyses provide valuable information on the electronic structure, molecular electrostatic potential maps, and non-linear optical properties of these compounds, offering insights into their reactivity and stability (Koşar & Albayrak, 2011).

Chemical Properties Analysis

The reactivity and interaction of nicotinonitrile derivatives with other molecules can be assessed through their chemical properties. For instance, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands provides a glimpse into the catalytic abilities and potential chemical behaviors of similar compounds under specific conditions (Morimoto et al., 2015).

Scientific Research Applications

  • Contact Urticaria from 2‐phenoxyethanol : 2-Phenoxyethanol, used in cosmetics and pharmaceuticals, shows effectiveness against various bacteria and fungi. It can be used alone or combined with other products (Hernandez et al., 2002).

  • Role of Nitrite in Electrocatalytic Oxidation of Phenol : This study discusses the anodic oxidation of phenol leading to nitrated by-products. It highlights the importance of considering by-product formation in water treatment technologies (Zhang et al., 2019).

  • Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids for their ability to decrease the oxygen affinity of human hemoglobin A, which could have implications in various clinical or biological areas (Randad et al., 1991).

  • Screening of Fungi Isolates for Hydroxylation of R-2-Phenoxypropionic Acid : This study screens microbial isolates for hydroxylating R-2-phenoxypropionic acid, demonstrating the potential use of fungi in biosynthesis and the importance of biotransformation in pharmaceutical and agricultural applications (Zhou et al., 2020).

  • Malononitrile-derivative Chromogenic Devices for the Detection of Cyanide in Water : This research develops compounds for anionic detection, particularly for CN− in water, which might have relevance in environmental monitoring and remediation (Schramm et al., 2016).

  • The Chemical Basis of the Antinitrosating Action of Polyphenolic Cancer Chemopreventive Agents : Investigating the interactions between nitrogen species and phenolic antioxidants offers insights into cancer chemoprevention and may provide a perspective on how phenolic structures interact with various chemical agents (d’Ischia et al., 2006).

Safety And Hazards

2-Phenoxynicotinonitrile is classified as having acute toxicity when ingested (Category 3, H301), and it can cause skin irritation (Category 2, H315) . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

2-phenoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQFYNLYTMIJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161820
Record name 2-Phenoxynicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenoxynicotinonitrile

CAS RN

14178-15-5
Record name 2-Phenoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14178-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxynicotinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014178155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENOXYNICOTINONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM66JH5X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VM Petrichenko, ME Konshin - Chemistry of Heterocyclic Compounds, 1982 - Springer
… An ether solution of 0.02 mole of 2-phenoxynicotinonitrile [4] or 2-(p-substituted phenoxy)-nicotinonitriles la-d was added to 0.04 mole of phenylmagnesium bromide in 30 ml of ether, …
Number of citations: 1 link.springer.com
P Kalaivani, P Amudha - 2021 - pdfs.semanticscholar.org
From the ancient period, natural herbs play a signi icant role in the treatment of diseases such as fever, stomach problems, muscle pains, wounds. But nowadays, we forget about …
Number of citations: 0 pdfs.semanticscholar.org
XH Li, AH Ye, C Liang, DL Mo - Synthesis, 2018 - thieme-connect.com
An efficient transition-metal-free strategy to synthesize 2-aryloxypyridine derivatives has been developed by a selective O-arylation of 2-pyridones with diaryliodonium salts. The …
Number of citations: 18 www.thieme-connect.com

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